molecular formula C20H21N3O4S B2461752 N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-39-9

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2461752
CAS RN: 1021229-39-9
M. Wt: 399.47
InChI Key: HUFGXXHWFXACKL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a furan ring, a thiazole ring, and an amide group. These groups are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). These groups can participate in a variety of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group might participate in hydrolysis reactions, while the furan and thiazole rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Anticancer Activity

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide derivatives have shown promise as anticancer agents. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, exhibiting structural similarities, were evaluated for their anticancer activities. These compounds showed potent activity against various cancer cell lines, indicating their potential as anticancer agents targeting the epidemal growth factor receptor (EGFR) (Lan et al., 2017).

Antimicrobial and Antifungal Applications

Compounds bearing structural resemblance to N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have demonstrated significant antimicrobial and antifungal activities. For example, a thiazole-based heterocyclic amide was synthesized and evaluated for its antimicrobial activity against various pathogens, showing effective results (Cakmak et al., 2022). Additionally, another study synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which exhibited antioxidant and anticancer activities, suggesting their potential for pharmacological applications (Tumosienė et al., 2020).

Synthesis and Biological Activity in Dyes

The compound's derivatives have also been utilized in the synthesis of organic compounds for dyeing polyester fibers. These novel synthesized thiazole-selenium disperse dyes exhibited high efficiency based on in vitro screening for their antioxidant, antitumor, and antimicrobial activities, indicating their potential use in sterile and biologically active fabrics for various applications (Khalifa et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity, which is not provided in the information I found. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could potentially lead to the development of new drugs or other useful products .

properties

IUPAC Name

N-[4-[3-[2-(3-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-16-5-2-4-14(12-16)9-10-21-18(24)8-7-15-13-28-20(22-15)23-19(25)17-6-3-11-27-17/h2-6,11-13H,7-10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFGXXHWFXACKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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